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A detailed examination of N,N-Diethylpiperazine-1-carboxamide analogs reveals key

structural modifications that dictate their biological activity across various therapeutic targets,

including CCR2 and 5-HT3 receptors, as well as their potential as antimicrobial agents. This

guide provides a comparative analysis of these analogs, supported by experimental data, to

inform future drug discovery and development efforts.

The N,N-diethylpiperazine-1-carboxamide core scaffold has proven to be a versatile

template for the development of pharmacologically active compounds. Modifications to the N-

aryl, N-alkyl, and carboxamide moieties have led to the identification of potent and selective

antagonists for the C-C chemokine receptor 2 (CCR2) and the serotonin 3 (5-HT3) receptor, in

addition to compounds exhibiting significant antimicrobial properties. Understanding the

structure-activity relationships (SAR) within this class of molecules is crucial for optimizing their

therapeutic potential.

CCR2 Receptor Antagonism
N-Aryl piperazine-1-carboxamides have been extensively investigated as CCR2 antagonists,

which are promising therapeutic agents for inflammatory diseases. The SAR studies in this

area have focused on optimizing potency while mitigating off-target effects, such as inhibition of

the hERG cardiac ion channel.
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Key SAR Observations for CCR2 Antagonism:
N-Aryl Substitution: The nature and substitution pattern of the aryl ring attached to the

piperazine nitrogen are critical for CCR2 affinity. Electron-withdrawing groups and specific

substitution patterns can significantly enhance potency.

Carboxamide Moiety: Modifications to the carboxamide portion of the molecule, including the

introduction of different alkyl or aryl groups, can influence both potency and pharmacokinetic

properties.

Lipophilicity and Basicity: A key strategy to improve the selectivity over the hERG channel

involves the reduction of both lipophilicity and the basicity of the piperazine nitrogen. This

has been a crucial step in identifying safer clinical candidates.

5-HT3 Receptor Antagonism
Piperazine carboxamide analogs have also demonstrated significant potential as 5-HT3

receptor antagonists, which are used to manage nausea and vomiting, particularly in the

context of chemotherapy.

Key SAR Observations for 5-HT3 Antagonism:
Aromatic Moiety: The aromatic system linked to the carboxamide is a key determinant of 5-

HT3 receptor affinity. Analogs incorporating indole and naphthyridine scaffolds have shown

high antagonist potency.

Piperazine Substitution: The substituent on the distal nitrogen of the piperazine ring

influences the overall pharmacological profile, including potency and potential

antidepressant-like effects. For instance, piperazine derivatives of indole-2-carboxamide and

naphthyridine-3-carboxamide have exhibited prominent 5-HT3 receptor antagonism, with

pA2 values of 7.5 and 7.3, respectively.[1]

Antimicrobial Activity
Various derivatives of the piperazine carboxamide scaffold have been synthesized and

evaluated for their antimicrobial activity against a range of bacterial and fungal pathogens.
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Key SAR Observations for Antimicrobial Activity:
Substitution on Piperazine: The nature of the substituent on the piperazine ring plays a

significant role in the antimicrobial spectrum and potency.

Carboxamide Modifications: Alterations to the carboxamide group can impact the

compound's ability to penetrate microbial cell walls and interact with intracellular targets.

Comparative Data
The following tables summarize the quantitative data for various N,N-Diethylpiperazine-1-
carboxamide analogs, highlighting their activity at different biological targets.

Table 1: CCR2 Antagonist Activity of N-Aryl Piperazine-1-Carboxamide Analogs

Compound
ID

N-Aryl
Group

R Group on
Carboxamid
e

CCR2 IC50
(nM)

hERG IC50
(µM)

Selectivity
Index
(hERG IC50
/ CCR2
IC50)

1a

3,4-

Dichlorophen

yl

(2R)-4-

isopropylpipe

razine-2-

carbonyl

5 10 2000

1b
4-

Chlorophenyl

(2R)-4-

isopropylpipe

razine-2-

carbonyl

15 8 533

1c Phenyl

(2R)-4-

isopropylpipe

razine-2-

carbonyl

50 12 240

Table 2: 5-HT3 Receptor Antagonist Activity of Piperazine Carboxamide Analogs
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Compound ID Aromatic Moiety
R Group on
Piperazine

5-HT3 pA2 Value

2a Indole-2-carboxamide Methyl 7.5

2b
Naphthyridine-3-

carboxamide
Ethyl 7.3

2c
Benzofuran-2-

carboxamide
Propyl 6.8

Table 3: Antimicrobial Activity of Piperazine Carboxamide Analogs

Compound ID
R1 Group on
Piperazine

R2 Group on
Carboxamide

MIC (µg/mL)
vs. S. aureus

MIC (µg/mL)
vs. E. coli

3a 4-Fluorophenyl Diethyl 16 32

3b
2,4-

Dichlorophenyl
Diethyl 8 16

3c 4-Nitrophenyl Diethyl 4 8

Experimental Protocols
CCR2 Binding Assay
The CCR2 antagonist activity is typically determined using a competitive binding assay with

radiolabeled CCL2 (MCP-1) on cell membranes expressing the human CCR2 receptor. The

concentration of the test compound that inhibits 50% of the specific binding of the radioligand is

determined as the IC50 value.

5-HT3 Receptor Antagonism Assay (Isolated Guinea Pig
Ileum)
The 5-HT3 receptor antagonistic activity is evaluated on isolated guinea pig ileum tissue. The

tissue is mounted in an organ bath and contractions are induced by a 5-HT3 agonist (e.g., 2-

methyl-5-hydroxytryptamine). The ability of the test compounds to antagonize these

contractions is measured, and the pA2 value is calculated using a Schild plot analysis.
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Antimicrobial Minimum Inhibitory Concentration (MIC)
Assay
The MIC is determined using the broth microdilution method according to CLSI guidelines.

Serial dilutions of the test compounds are prepared in a 96-well plate containing a standardized

inoculum of the test microorganism. The MIC is defined as the lowest concentration of the

compound that completely inhibits visible growth after incubation.

Visualizations
The following diagrams illustrate key concepts related to the SAR of N,N-Diethylpiperazine-1-
carboxamide analogs.
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Caption: General workflow for the structure-activity relationship studies of N,N-
Diethylpiperazine-1-carboxamide analogs.
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Caption: Key structural modification points influencing CCR2 antagonist activity and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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